molecular formula C18H22N4O16P2 B10823500 Bis(3'-5')cyclic diuridine monophosphate

Bis(3'-5')cyclic diuridine monophosphate

Cat. No.: B10823500
M. Wt: 612.3 g/mol
InChI Key: ADHSUZMEJHOWOL-UHFFFAOYSA-N
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Description

The term "Bis(3'-5')cyclic diuridine monophosphate" likely refers to uridine 3',5'-cyclic monophosphate (cUMP), a pyrimidine cyclic nucleotide structurally analogous to cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). cUMP consists of a single uridine moiety with a cyclic phosphodiester bond linking the 3'-hydroxyl and 5'-hydroxyl groups of the ribose sugar . Its molecular formula is C₉H₁₁N₂O₈P, with a molecular weight of 306.17 g/mol, and it is identified by CAS number 56632-58-7 .

Properties

Molecular Formula

C18H22N4O16P2

Molecular Weight

612.3 g/mol

IUPAC Name

1-[17-(2,4-dioxopyrimidin-1-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C18H22N4O16P2/c23-9-1-3-21(17(27)19-9)15-11(25)13-7(35-15)5-33-40(31,32)38-14-8(6-34-39(29,30)37-13)36-16(12(14)26)22-4-2-10(24)20-18(22)28/h1-4,7-8,11-16,25-26H,5-6H2,(H,29,30)(H,31,32)(H,19,23,27)(H,20,24,28)

InChI Key

ADHSUZMEJHOWOL-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclic di-Uridine Monophosphate (sodium salt) is synthesized through the cyclization of two uridine monophosphate molecules. The reaction involves the formation of a phosphodiester bond that links the C3’ of one pentose ring with the C5’ of the other nucleotide, resulting in a 3’5’ cyclic dinucleotide .

Industrial Production Methods: The industrial production of Cyclic di-Uridine Monophosphate (sodium salt) involves bacterial fermentation using genetically engineered strains of Legionella pneumophila. The bacterial cells are cultured under controlled conditions to express the nucleotidyltransferase enzyme, which catalyzes the formation of the cyclic dinucleotide. The product is then purified through a series of chromatographic techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Cyclic di-Uridine Monophosphate (sodium salt) primarily undergoes hydrolysis and phosphorylation reactions. It can also participate in substitution reactions where the phosphate groups are replaced by other functional groups .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Cyclic di-Uridine Monophosphate (sodium salt) exerts its effects by binding to cyclic GMP-AMP synthase. This binding can occur in the apo form or when the enzyme is bound to double-stranded DNA. The interaction with cyclic GMP-AMP synthase leads to the modulation of downstream signaling pathways involved in immune responses. The compound acts as a negative control for cyclic di-GMP signaling, thereby influencing various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Cyclic Nucleotides

Cyclic nucleotides share a conserved 3',5'-phosphodiester ring structure but differ in nucleobase composition, enzymatic regulation, and biological roles. Below is a detailed comparison of cUMP with cAMP, cGMP, and cCMP (cyclic cytidine monophosphate):

Structural and Chemical Properties

Compound Nucleobase Molecular Formula Molecular Weight CAS Number Key Features
cUMP Uridine C₉H₁₁N₂O₈P 306.17 56632-58-7 Pyrimidine base; less stable due to uridine’s susceptibility to hydrolysis .
cAMP Adenosine C₁₀H₁₂N₅O₆P 329.21 60-92-4 Purine base; widely studied as a secondary messenger in eukaryotes .
cGMP Guanosine C₁₀H₁₂N₅O₇P 345.21 7665-99-2 Involved in vasodilation and phototransduction; higher stability than cUMP .
cCMP Cytidine C₉H₁₂N₃O₇P 305.18 37339-12-7 Elevated in leukemia cells; potential malignancy marker .

Stability and Pharmacokinetics

  • cUMP : Less stable than purine cyclic nucleotides due to uridine’s susceptibility to enzymatic and chemical hydrolysis .
  • cAMP/cGMP : Stabilized by purine bases; cAMP half-life extended by PDE inhibitors like theophylline .
  • cCMP: Rapid turnover in vivo; levels correlate with cell proliferation rates in leukemia .

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